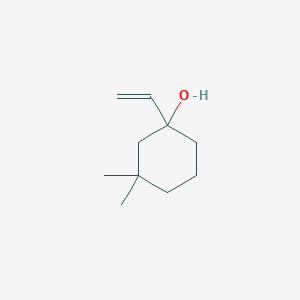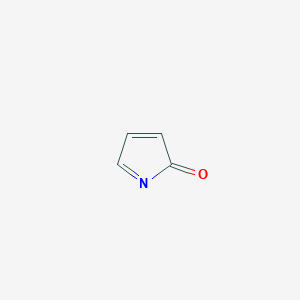![molecular formula C22H35NO2 B14634138 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one CAS No. 55566-32-0](/img/structure/B14634138.png)
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and an octyl chain
Méthodes De Préparation
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one involves several steps. One common method includes the reaction of 3-hydroxyphenylacetic acid with octylamine to form an intermediate, which is then cyclized to form the piperidine ring. The final step involves the addition of a propanone group to the piperidine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide .
Applications De Recherche Scientifique
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyphenyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target proteins .
Comparaison Avec Des Composés Similaires
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)propan-1-one: This compound has a similar structure but lacks the piperidine ring and octyl chain, making it less complex and potentially less versatile.
3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone: This compound has a similar hydroxyphenyl group but differs in the position of the hydroxy group and the absence of the piperidine ring.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
55566-32-0 |
|---|---|
Formule moléculaire |
C22H35NO2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-[4-(3-hydroxyphenyl)-1-octylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C22H35NO2/c1-3-5-6-7-8-9-15-23-16-13-22(14-17-23,21(25)4-2)19-11-10-12-20(24)18-19/h10-12,18,24H,3-9,13-17H2,1-2H3 |
Clé InChI |
DKEUDIJLBJIERV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)








![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)

![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)


